Tricaprin

Catalog No.
S545803
CAS No.
621-71-6
M.F
C33H62O6
M. Wt
554.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprin

CAS Number

621-71-6

Product Name

Tricaprin

IUPAC Name

2,3-di(decanoyloxy)propyl decanoate

Molecular Formula

C33H62O6

Molecular Weight

554.8 g/mol

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3

InChI Key

LADGBHLMCUINGV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Tricaprin; Caprin; Capric acid triglyceride; Decanoin, tri-; Dynasan 110; Glycerol tricaprate; Glycerol tricaprin; Tridecanoin.

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC

Description

The exact mass of the compound Tricaprin is 554.4546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147475. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of decanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Model System for Fat Crystallization:

Tricaprin, due to its medium-chain length fatty acids, exists as a liquid at room temperature. This property makes it a valuable model system for studying the crystallization behavior of fats compared to triglycerides with longer chains that solidify at room temperature [1]. Researchers can use tricaprin to understand the factors influencing fat crystal formation and stability, which has applications in food science and drug delivery systems.

Source

Crystallization of Lipids: Fundamentals and Applications in Food, Nature (London) 197, 681-82 (1968): )

Substrate for Enzyme Studies:

Tricaprin can be used as a substrate for enzymes called lipases, which break down triglycerides. Researchers can study the activity and specificity of different lipases by measuring their ability to hydrolyze tricaprin into its component fatty acids and glycerol [2]. This knowledge helps understand fat digestion and metabolism, and can be used in developing novel enzymes for various industrial applications.

Source

Industrial Enzymes and Their Applications (2000):

Tricaprin, also known as glycerol tridecanoate, is a triglyceride derived from capric acid, a medium-chain fatty acid. Its chemical formula is C₃₃H₆₂O₆, and it is classified as a medium-chain triglyceride (MCT). Tricaprin occurs naturally in certain plant sources, notably in the seeds of Umbellularia californica, a hardwood tree native to North America. It is a colorless to pale yellow liquid or powder that is lightweight and non-greasy, making it suitable for various applications in cosmetics and pharmaceuticals .

Tricaprin acts as a precursor to decanoic acid []. Upon ingestion, lipases in the digestive system break down tricaprin into glycerol and decanoic acid. Decanoic acid is then absorbed and transported to the liver, where it can influence various metabolic processes [].

Potential mechanisms of action for decanoic acid derived from tricaprin include:

  • Peroxisome proliferator-activated receptor (PPAR) activation: Decanoic acid may partially activate PPARs, which are nuclear receptors involved in regulating gene expression related to metabolism, inflammation, and cell differentiation [].
  • Improved insulin sensitivity: Decanoic acid may enhance insulin sensitivity, potentially benefiting blood sugar control [].
  • Antiandrogen effects: Decanoic acid might possess some antiandrogenic properties, but further research is needed [].

Potential hazards include:

  • Gastrointestinal discomfort: High doses of tricaprin may cause digestive issues like diarrhea or nausea due to its laxative effect.
  • Allergic reactions: Individuals with allergies to coconut or palm oil (which may contain traces of tricaprin) could experience allergic reactions.

The synthesis of tricaprin involves the esterification of glycerol with three molecules of capric acid. This reaction can be catalyzed by various methods, including chemical catalysts and enzyme-catalyzed processes. The enzymatic synthesis typically employs lipases, which facilitate the reaction under milder conditions compared to traditional methods that require high temperatures and pressures .

During the synthesis, intermediates such as monocaprin and dicaprin are formed before the final product is achieved. The reaction is reversible, which can affect yield and efficiency . Recent studies have explored intensified synthesis methods using ultrasound to enhance reaction rates and product yields by leveraging cavitation effects .

Tricaprin exhibits several biological activities that make it of interest in medical research. It has been investigated for its potential to enhance insulin production and regulate androgen levels when administered orally. Additionally, tricaprin has been studied for its role in preventing abdominal aortic aneurysm ruptures and its effects on membrane functions and lipolysis in cardiac tissues .

Medium-chain triglycerides like tricaprin have also been shown to induce mild ketosis, which may improve cognitive function in certain populations, such as those with Alzheimer's disease .

Tricaprin can be synthesized through various methods:

  • Chemical Catalysis: Traditional esterification using strong acids or bases.
  • Enzymatic Catalysis: Utilizing lipases for a more controlled reaction at lower temperatures.
  • Ultrasound-Assisted Synthesis: Employing ultrasound waves to increase reaction efficiency through cavitation effects .
  • Microwave-Assisted Synthesis: This method uses microwave energy to enhance the rate of esterification reactions.

These methods vary in efficiency, yield, and environmental impact, with enzymatic processes being more sustainable and yielding higher quality products .

Tricaprin has diverse applications across several industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent, enhancing texture and moisture retention in creams, lotions, and hair care products .
  • Pharmaceuticals: Investigated for its potential therapeutic effects related to insulin regulation and cardiovascular health.
  • Biodiesel Production: Serves as an additive in diesel fuel formulations due to its favorable properties as a medium-chain triglyceride .
  • Nutritional Supplements: Explored for its potential benefits in ketogenic diets due to its ability to promote ketosis.

Research on tricaprin's interactions primarily focuses on its metabolic pathways and effects on insulin sensitivity. Studies suggest that it may interact positively with glucose metabolism, potentially aiding individuals with insulin resistance or diabetes. Additionally, tricaprin's role in lipid metabolism has implications for cardiovascular health .

Tricaprin shares structural similarities with other medium-chain triglycerides but possesses unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundChemical FormulaUnique Features
Caprylic TriglycerideC₂₄H₄₈O₆Derived from caprylic acid; shorter chain length
Capric TriglycerideC₂₈H₅₈O₆Derived from capric acid; used primarily in food
TricaproinC₂₁H₄₂O₆Contains three molecules of caproic acid; shorter chain
TricaprylinC₂₄H₄₈O₆Contains three molecules of caprylic acid; used in dietary supplements

Tricaprin's longer carbon chain length compared to caprylic or caproic triglycerides contributes to its unique physical properties and applications in both dietary and cosmetic formulations .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

12.2

Hydrogen Bond Acceptor Count

6

Exact Mass

554.45463969 g/mol

Monoisotopic Mass

554.45463969 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O1PB8EU98M

Pharmacology

Tricaprin is an orally available precursor of decanoic acid (DA), a 10-carbon fatty acid and major component of medium chain triglyceride oils, with potential antiandrogen and antihyperglycemic properties. Upon oral administration, tricaprin is hydrolyzed to DA, which binds to and partially activates peroxisome proliferator-activated receptor (PPAR)-gamma, as well as PPAR-alpha and PPAR-beta/delta, without inducing adipogenesis. Additionally, tricaprin may improve insulin sensitivity and decrease androgen production.

Other CAS

621-71-6

Wikipedia

Tricaprin

Use Classification

Cosmetics -> Skin conditioning; Emollient; Solvent

General Manufacturing Information

Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15
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3: Shrestha R, Hirano KI, Suzuki A, Yamaguchi S, Miura Y, Chen YF, Mizuta M, Chiba H, Hui SP. Change in Plasma Total, Esterified and Non-esterified Capric Acid Concentrations during a Short-term Oral Administration of Synthetic Tricaprin in Dogs. Anal Sci. 2017;33(11):1297-1303. doi: 10.2116/analsci.33.1297. PubMed PMID: 29129871.
4: Satou C, Goto H, Yamazaki Y, Saitou K, Matsumoto S, Takahashi O, Miyazaki Y, Ikuta K, Yajima Y. Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils. J Oleo Sci. 2017 Jun 1;66(6):601-606. doi: 10.5650/jos.ess16143. Epub 2017 May 17. PubMed PMID: 28515375.
5: Vandenberghe C, St-Pierre V, Pierotti T, Fortier M, Castellano CA, Cunnane SC. Tricaprylin Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults. Curr Dev Nutr. 2017 Mar 22;1(4):e000257. doi: 10.3945/cdn.116.000257. eCollection 2017 Apr. PubMed PMID: 29955698; PubMed Central PMCID: PMC5998344.
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13: Goodarzi N, Karkhane AA, Mirlohi A, Tabandeh F, Torktas I, Aminzadeh S, Yakhchali B, Shamsara M, Ghafouri MA. Protein engineering of Bacillus thermocatenulatus lipase via deletion of the α5 helix. Appl Biochem Biotechnol. 2014 Sep;174(1):339-51. doi: 10.1007/s12010-014-1063-3. Epub 2014 Jul 27. PubMed PMID: 25064134.
14: Himmelsbach M, Varesio E, Hopfgartner G. Liquid extraction surface analysis (LESA) of hydrophobic TLC plates coupled to chip-based nanoelectrospray high-resolution mass spectrometry. Chimia (Aarau). 2014;68(3):150-4. doi: 10.2533/chimia.2014.150. PubMed PMID: 24801846.
15: Jin SE, Kim CK. Charge-mediated topical delivery of plasmid DNA with cationic lipid nanoparticles to the skin. Colloids Surf B Biointerfaces. 2014 Apr 1;116:582-90. doi: 10.1016/j.colsurfb.2014.01.053. Epub 2014 Feb 7. PubMed PMID: 24631964.
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